(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1204181-64-5
VCID: VC3014705
InChI: InChI=1S/C23H28N2O3/c1-23(2,3)28-22(27)24-19-12-8-14-25(15-19)21-18(16-26)11-7-13-20(21)17-9-5-4-6-10-17/h4-7,9-11,13,16,19H,8,12,14-15H2,1-3H3,(H,24,27)/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol

(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

CAS No.: 1204181-64-5

Cat. No.: VC3014705

Molecular Formula: C23H28N2O3

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate - 1204181-64-5

Specification

CAS No. 1204181-64-5
Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C23H28N2O3/c1-23(2,3)28-22(27)24-19-12-8-14-25(15-19)21-18(16-26)11-7-13-20(21)17-9-5-4-6-10-17/h4-7,9-11,13,16,19H,8,12,14-15H2,1-3H3,(H,24,27)/t19-/m1/s1
Standard InChI Key CBWPIAQEJKRGGB-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O
SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O

Introduction

Structural Analysis and Chemical Classification

Structural Components

(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate comprises several key structural elements:

  • A piperidine ring with R-configuration at the C-3 position

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the C-3 amino group

  • A 3-formyl-[1,1'-biphenyl]-2-yl substituent connected to the piperidine nitrogen

  • A carbamate linkage (NH-C(=O)-O-) between the C-3 amine and the tert-butyl group

The IUPAC name for this compound is tert-butyl N-[(3R)-1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate, which accurately describes its structural components and stereochemistry .

Classification

This molecule belongs to several chemical classes:

  • Carbamates (containing the -NH-C(=O)-O- functional group)

  • N-protected amines (specifically Boc-protected)

  • Piperidine derivatives (containing the six-membered heterocyclic ring with nitrogen)

  • Biphenyl derivatives (containing the two connected phenyl rings)

  • Aryl aldehydes (containing the formyl group on an aromatic ring)

The compound's multifunctional nature makes it valuable as a potential synthetic intermediate or pharmacophore in drug design.

Physical and Chemical Properties

Physical Characteristics

The physical properties of (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate can be summarized in Table 1:

Table 1. Physical Properties of (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

PropertyDescription/Value
Physical StateSolid at room temperature
AppearanceOff-white solid
Molecular FormulaC23H26N2O3
Molecular Weight378.47 g/mol
SolubilitySoluble in organic solvents (dichloromethane, chloroform, DMF); Limited water solubility
Storage ConditionsRecommended 2-8°C storage (inferred from similar compounds)

Chemical Reactivity

The chemical reactivity profile of this compound is determined by its functional groups:

  • The Boc group is acid-labile and can be cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to reveal the free amine at C-3 of the piperidine ring.

  • The formyl group on the biphenyl moiety can undergo typical aldehyde reactions:

    • Reduction to hydroxymethyl group

    • Oxidation to carboxylic acid

    • Nucleophilic additions forming imines, oximes, or hydrazones

    • Aldol-type condensations

  • The piperidine ring provides both structural rigidity and basic character, with the nitrogen at N-1 already substituted with the biphenyl group.

Synthetic Approaches and Methodology

General Synthetic Strategies

The synthesis of (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate likely involves multiple steps and careful control of stereochemistry. Based on related compounds in the literature, several potential synthetic routes can be proposed:

Table 2. Potential Synthetic Approaches for (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

ApproachKey StepsAdvantagesChallenges
Starting from chiral amino acids1. Derivatization of D-serine to form (R)-3-aminopiperidine
2. Protection with Boc2O
3. N-arylation with formyl-biphenyl moiety
Stereochemistry controlled from starting materialMulti-step synthesis with potential for racemization
Stereoselective reduction1. Preparation of 3-substituted piperidone
2. Stereoselective reduction
3. Boc protection
4. N-arylation
Potential for high stereoselectivityRequires optimization of reduction conditions
Resolution approach1. Synthesis of racemic intermediate
2. Resolution of enantiomers
3. Selective functionalization
Scalable, potentially efficientLower theoretical yield due to resolution step
Late-stage formylation1. N-arylation with non-formylated biphenyl
2. Late-stage introduction of formyl group
Avoids interference from aldehyde groupRegioselectivity challenges in formylation step

Key Synthetic Transformations

Several key transformations would be critical for the synthesis of this compound:

  • N-Protection: The use of di-tert-butyl dicarbonate (Boc2O) with appropriate bases such as triethylamine or sodium bicarbonate to selectively protect the C-3 amine of the piperidine ring .

  • N-Arylation: Introduction of the biphenyl moiety to the piperidine nitrogen could be achieved through various methods including:

    • Nucleophilic aromatic substitution

    • Palladium-catalyzed coupling reactions

    • Copper-catalyzed Ullmann-type coupling

  • Formyl Group Introduction: The formyl group could be introduced through:

    • Formylation using Vilsmeier-Haack conditions

    • Oxidation of a corresponding hydroxymethyl or methyl group

    • Reduction of a carboxylic acid or ester derivative

  • Stereochemical Control: Maintaining the R-configuration at C-3 of the piperidine ring would require careful control, similar to methods used in the synthesis of enantioselective piperidine diamine derivatives described in the literature .

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate would typically involve multiple spectroscopic techniques, as outlined in Table 3:

Table 3. Expected Spectroscopic Data for (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

TechniqueExpected Key Features
1H NMR- tert-butyl singlet (~1.4-1.5 ppm, 9H)
- Formyl proton (~9.8-10.0 ppm, 1H)
- Aromatic protons (~7.0-8.0 ppm)
- Carbamate NH (~4.5-5.5 ppm)
- Piperidine ring protons (~1.5-4.0 ppm)
13C NMR- Aldehyde carbonyl (~190-195 ppm)
- Carbamate carbonyl (~155-160 ppm)
- Aromatic carbons (~120-145 ppm)
- tert-butyl quaternary carbon (~80 ppm)
- tert-butyl methyl carbons (~28 ppm)
- Piperidine carbons (~25-50 ppm)
IR- N-H stretching (~3300-3400 cm-1)
- Aldehyde C=O stretching (~1700 cm-1)
- Carbamate C=O stretching (~1720-1740 cm-1)
- Aromatic C=C stretching (~1450-1600 cm-1)
Mass Spectrometry- Molecular ion peak at m/z 378
- Fragment peaks including loss of tert-butyl (m/z 322)
- Loss of Boc group (m/z 278)

Chromatographic Methods

Chromatographic techniques would be essential for assessing the purity and stereochemical integrity of the compound:

  • Thin Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment, similar to methods used for related carbamate compounds .

  • High-Performance Liquid Chromatography (HPLC): Critical for purity determination and potential preparative separation.

  • Chiral HPLC: Essential for confirming enantiomeric purity and the R-configuration at the piperidine C-3 position.

Stereochemical Analysis

The stereochemical purity of the compound could be assessed through:

  • Optical Rotation: Measurement of specific rotation [α]D would confirm the predominance of a single enantiomer.

  • Chiral HPLC: Comparison with a racemic standard would allow quantification of enantiomeric excess.

  • X-ray Crystallography: For definitive structural and stereochemical assignment, if suitable crystals can be obtained.

Comparative Analysis with Related Compounds

Structural Analogs

Several related compounds provide context for understanding the potential properties and applications of (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate:

  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: A structurally related compound used as an intermediate in Niraparib synthesis, featuring a similar piperidine scaffold with the Boc group at N-1 rather than C-3 .

  • Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate: Contains both the piperidine and biphenyl structural elements but in a different arrangement, used in pharmaceutical applications as a potential bioactive compound .

  • Biphenyl-3-yl-4-methoxyphenylcarbamate: A carbamate derivative with biphenyl substitution used in imaging studies of fatty acid amide hydrolase (FAAH) .

  • tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate: Contains similar functional groups (Boc, piperidine, formyl) in a different arrangement, used in medicinal chemistry research.

Functional Group Variations

The impact of structural modifications on similar compounds provides insight into optimization strategies:

  • Piperidine Substitution Position: The position of substituents on the piperidine ring significantly affects biological activity, as demonstrated in studies of piperidine diamine derivatives .

  • Formyl Group Alternatives: Replacement of the formyl group with other functional groups (hydroxyl, cyano, amide) has been explored in related compounds to modulate reactivity and binding properties .

  • Protecting Group Variations: While the Boc group is common, other carbamate protecting groups could be considered for altered stability profiles or physicochemical properties.

Future Research Directions

Synthetic Optimization

Future research could focus on developing improved synthetic routes to (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate:

  • Development of more efficient stereoselective methods for piperidine functionalization

  • Exploration of one-pot procedures for multiple synthetic steps

  • Application of flow chemistry techniques for improved scalability and safety

Derivatization Studies

The compound's functional groups offer opportunities for diverse derivatization:

  • Transformation of the formyl group to other functionalities (oximes, hydrazones, amines via reductive amination)

  • Deprotection of the Boc group followed by introduction of alternative substituents

  • Exploration of biphenyl modifications to tune physicochemical properties

Biological Evaluation

Assessment of biological activity would be valuable:

  • Screening against enzyme panels to identify potential inhibitory activity

  • Evaluation of structure-activity relationships through systematic structural modifications

  • Comparison with the (S)-enantiomer to determine the importance of stereochemistry for specific activities

Computational Studies

Computational approaches could guide future optimization:

  • Molecular docking studies to identify potential biological targets

  • Quantum mechanical calculations to understand reactivity patterns

  • Prediction of physicochemical properties to guide compound optimization

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